molecular formula C11H9NO3 B009023 2-Hydroxy-7-methylquinoline-3-carboxylic acid CAS No. 101133-49-7

2-Hydroxy-7-methylquinoline-3-carboxylic acid

Cat. No.: B009023
CAS No.: 101133-49-7
M. Wt: 203.19 g/mol
InChI Key: UXAQYUDMBYSMOP-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methylquinoline-3-carboxylic acid (CAS 101133-49-7) is a high-value quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate and a crucial precursor for the development of novel bioactive molecules. Key Research Applications and Value: Medicinal Chemistry Scaffold: The hydroxyquinoline carboxylic acid motif is a privileged structure in drug discovery. Compounds within this class are recognized for their diverse biological activities and are frequently investigated as potent inhibitors for various therapeutic targets . Antiviral Research: This compound is structurally related to progenitors of promising antiviral agents. Notably, analogues of 8-hydroxyquinoline-7-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, blocking viral replication in cell cultures at non-toxic concentrations . Antibacterial and Antiviral Development: Derivatives of 4-hydroxyquinoline-3-carboxylic acid are well-established as highly effective quinolone antibiotics, whose action is associated with inhibiting bacterial DNA gyrase . Recent molecular docking simulations also suggest that related quinoline-3-carboxylates can be considered as potent inhibitors of Hepatitis B Virus (HBV) replication, demonstrating high inhibition in vitro . Versatile Synthetic Intermediate: The presence of three distinct functional groups—hydroxy, carboxylic acid, and the quinoline nitrogen—makes this compound an excellent building block for further chemical modification. It can be used to create a wide array of fluoro-, thio-, and dithioanalogues for structure-activity relationship (SAR) studies . Product Information: CAS Number: 101133-49-7 Molecular Formula: C 11 H 9 NO 3 Molecular Weight: 203.19 g/mol Usage Note: This product is intended for research purposes and chemical synthesis only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

7-methyl-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-7-5-8(11(14)15)10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAQYUDMBYSMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354999
Record name 2-hydroxy-7-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101133-49-7
Record name 2-hydroxy-7-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Cyclization with β-Keto Esters

A widely employed method involves the cyclocondensation of 2-amino-4-methylbenzaldehyde with β-keto esters, such as ethyl acetoacetate, in the presence of a base catalyst. Piperidine in methanol at 60°C facilitates the formation of the quinoline core, with subsequent hydrolysis yielding the carboxylic acid moiety.

Procedure :

  • Reactants : 2-Amino-4-methylbenzaldehyde (10 g, 0.072 mol), ethyl acetoacetate (14 g, 0.108 mol).

  • Catalyst : Piperidine (6 drops) in dry methanol (50 mL).

  • Conditions : Stirred at 60°C for 48 h, followed by cooling to 0°C to precipitate the product.

  • Yield : 90% after filtration and washing with ice-cold methanol.

Mechanistic Insight :
The reaction proceeds via enamine formation, where piperidine deprotonates the β-keto ester, enabling nucleophilic attack by the amino group of the benzaldehyde derivative. Cyclization and aromatization yield the quinoline skeleton, with the methyl group introduced at position 7 via the starting aldehyde.

Halogenation and Hydroxylation of Pre-Formed Quinoline Derivatives

Fluorination of 7-Methylquinoline-3-carboxylate

Methyl quinoline-3-carboxylate derivatives undergo fluorination to introduce hydroxyl groups at position 2. A diluted fluorine-nitrogen mixture bubbled into a CH₃CN-H₂O solution at room temperature achieves selective hydroxylation.

Procedure :

  • Reactants : Methyl 7-methylquinoline-3-carboxylate (4.3 g) in CH₃CN-H₂O (2:1, 50 mL).

  • Fluorination : F₂ (8 cc/min) and N₂ (80 cc/min) for 38 min.

  • Isolation : Cooling, filtration, and washing with cold solvent.

  • Yield : 81% (1.77 g) with mp 249–252°C.

Optimization :
Lower temperatures (0–5°C) minimize side reactions, while extended reaction times (up to 2 h) enhance conversion rates.

High-Temperature Condensation with Trimellitic Anhydride

Solvent-Mediated Cyclization in Rosin Acid

Adapting methods from quinophthalone synthesis, 3-hydroxy-2-methylquinoline-4-carboxylic acid reacts with trimellitic anhydride in rosin acid at 210–220°C to form the target compound.

Procedure :

  • Reactants : 3-Hydroxy-2-methylquinoline-4-carboxylic acid (1 mol), trimellitic anhydride (1 mol).

  • Solvent : Crude tall oil (3–5 parts per reactant).

  • Conditions : Heated to 210–220°C for 2 h under N₂.

  • Isolation : Dilution with isopropyl alcohol, filtration, and drying.

  • Yield : 90–100%.

Advantages :

  • Rosin acid acts as both solvent and catalyst, eliminating by-product formation.

  • Scalable for industrial production due to minimal purification requirements.

Alkylation and Subsequent Cyclization

Introduction of Methyl Group via Alkylation

Quinoline precursors lacking the methyl group undergo alkylation using methyl halides in dimethylformamide (DMF) with K₂CO₃.

Procedure :

  • Reactants : Quinoline-3-carboxylic acid derivative (2 mmol), methyl iodide (5.6 mmol).

  • Base : K₂CO₃ (772 mg, 5.6 mmol) in DMF (5 mL).

  • Conditions : Heated at 60°C under Ar for 12 h.

  • Workup : Extraction with dichloromethane and silica gel chromatography.

  • Yield : 70–85%.

Challenges :

  • Competing reactions at multiple positions require careful temperature control.

Comparative Analysis of Synthetic Methods

Method Reactants Conditions Yield Advantages
Cyclocondensation2-Amino-4-methylbenzaldehyde, β-keto ester60°C, 48 h, piperidine90%High yield, simple purification
FluorinationMethyl quinoline-3-carboxylateRT, F₂/N₂ gas81%Selective hydroxylation
High-temperatureTrimellitic anhydride, quinoline acid210°C, rosin acid95%Industrial scalability
AlkylationQuinoline derivative, methyl iodide60°C, DMF, K₂CO₃85%Flexibility in substituent introduction

Chemical Reactions Analysis

2-Hydroxy-7-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound is utilized as a precursor in the synthesis of more complex organic molecules, especially in the development of quinoline derivatives that are important in medicinal chemistry.
  • Coordination Chemistry: It serves as a ligand in coordination complexes due to its ability to donate electrons through the carboxylic acid and hydroxyl functional groups.

Biology

  • Enzyme Interaction Studies: The compound is employed in biochemical assays to study enzyme interactions. Its ability to inhibit enzymes such as DNA gyrase and topoisomerase makes it relevant in understanding cellular processes.

Medicine

  • Antimicrobial Activity: Research indicates that 2-hydroxy-7-methylquinoline-3-carboxylic acid exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
PathogenInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus240.125
Klebsiella pneumoniae250.0625
Pseudomonas aeruginosa22-
  • Antiviral Activity: Preliminary studies suggest that derivatives of this compound can inhibit Hepatitis B virus (HBV) replication significantly at low concentrations (10 µM), indicating potential for antiviral drug development.
  • Anticancer Properties: The compound has been investigated for its ability to induce apoptosis in cancer cells. Initial findings suggest that it may modulate signaling pathways related to cell growth and survival, warranting further exploration into its therapeutic applications.

Case Studies

  • Antimicrobial Efficacy:
    A study demonstrated the compound's effectiveness against multi-drug resistant bacterial strains, outperforming conventional antibiotics like ciprofloxacin. This highlights its potential as an alternative treatment option in combating antibiotic resistance.
  • Antiviral Research:
    In vitro studies have shown that certain derivatives can significantly inhibit HBV replication, emphasizing the need for further investigation into quinoline derivatives for antiviral applications.

Mechanism of Action

The mechanism of action of 2-Hydroxy-7-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. In biochemistry, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol (C₆H₁₁N₃O₂)
  • Molecular Weight : 157.17 g/mol .
  • Key Features : Triazole ring with a hydroxymethyl substituent.
  • Synthesis: Prepared via click chemistry (propargyl alcohol + 3-azidopropanol) .
  • Spectral Data : ¹H-NMR δ7.66 (triazole proton), distinct from the isoxazole δ6.04 in the target compound .
  • Applications : Used in click chemistry and as a linker in drug design due to its triazole moiety .
3-(1H-Imidazol-5-yl)propan-1-ol (C₆H₁₀N₂O)
  • Molecular Weight : 126.16 g/mol .
  • Key Features : Imidazole ring with a hydroxyl-terminated chain.
  • Applications : Found in medicinal chemistry studies, including histamine receptor research and enzyme inhibition .
2-(3-Aminoisoxazol-5-yl)-2-methylpropan-1-ol (C₇H₁₂N₂O₂)
  • Molecular Weight : 156.18 g/mol .
  • Key Features: Branched chain with an amino-isoxazole group.
  • Applications : Cited in kinase inhibitor patents, highlighting its role in targeted cancer therapies .
  • Synthesis: Requires specialized routes for amino-substituted isoxazoles, contrasting with the straightforward reduction used for the target compound .

Biological Activity

Overview

2-Hydroxy-7-methylquinoline-3-carboxylic acid (C11H9NO3) is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features both hydroxyl and carboxylic acid functional groups, which contribute to its reactivity and biological interactions.

  • Molecular Formula : C11H9NO3
  • Molecular Weight : 203.2 g/mol
  • Structure : The compound contains a quinoline ring substituted with a hydroxyl group at the 2-position and a carboxylic acid at the 3-position, along with a methyl group at the 7-position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to reduced cell proliferation in cancer cells.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and interfering with metabolic processes.
  • Metal Complexation : Its ability to form complexes with metal ions enhances its biological efficacy, particularly in antimicrobial applications.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL
Mycobacterium tuberculosis8 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cells. It acts through the following mechanisms:

  • Cell Cycle Arrest : It can halt the cell cycle in specific phases, preventing cancer cell proliferation.
  • Induction of Apoptosis : The compound triggers programmed cell death pathways, leading to decreased viability of cancer cells.

A notable case study involved testing on human breast cancer cell lines (MCF-7), where treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µg/mL) after 48 hours of exposure .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against clinical isolates of various bacteria. The results showed that it effectively inhibited growth, particularly in Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains .
  • Cancer Cell Line Study : In another investigation, the compound was tested on different cancer cell lines, including lung and breast cancer. Results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving both apoptosis and autophagy being activated .

Q & A

Q. What are the recommended methods for synthesizing 2-Hydroxy-7-methylquinoline-3-carboxylic acid in a laboratory setting?

A common approach involves cyclization reactions of substituted aniline derivatives. For example, lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursors using polyphosphoric acid (PPA) as a catalyst can yield quinoline-carboxylic acid derivatives . Alternative routes may include condensation of substituted phenylamines with keto-acids under acidic conditions. Purification typically involves recrystallization from ethanol or chromatography. Researchers should validate intermediates via thin-layer chromatography (TLC) and confirm final product purity using HPLC (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the quinoline backbone and substituents (e.g., methyl and hydroxy groups).
  • IR : Confirm carboxylic acid (-COOH) and hydroxy (-OH) functional groups via characteristic stretches (~2500-3300 cm1^{-1} for -OH and ~1700 cm1^{-1} for -COOH).
  • Mass spectrometry : Match the molecular ion peak with the theoretical molecular weight (C11H _{11}H _{9}NO3_{3}: 203.19 g/mol) .
    Cross-reference data with published spectra for related compounds (e.g., 2-Hydroxy-6-methoxyquinoline-4-carboxylic acid, PubChem DTXSID30346524) .

Q. What safety protocols should be followed when handling this compound in laboratory experiments?

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors .
  • Waste disposal : Segregate contaminated materials and dispose via certified hazardous waste services to avoid environmental release .
  • Emergency measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis of this compound for improved yield and purity?

  • Catalyst optimization : Replace PPA with milder catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity.
  • Temperature control : Perform reactions under reflux (e.g., 80–100°C) to balance reaction rate and decomposition risks.
  • Post-synthesis stabilization : Lyophilize the product to prevent hygroscopic degradation .

Q. How can researchers investigate the potential biological activity of this compound, particularly in antimicrobial applications?

  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Structure-activity relationship (SAR) : Modify the methyl and hydroxy substituents to assess their impact on bioactivity. Compare results with fluorinated analogs (e.g., Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline-3-Carboxylate, which shows enhanced antibacterial properties) .

Q. What analytical approaches are recommended for resolving contradictions in spectroscopic data obtained for derivatives of this compound?

  • Multi-technique validation : Combine 1H^1H-15N^{15}N HMBC NMR to resolve ambiguity in heterocyclic proton assignments .
  • X-ray crystallography : Resolve tautomeric or stereochemical conflicts by determining the crystal structure .
  • Control experiments : Replicate synthesis under standardized conditions to isolate variables (e.g., solvent purity, temperature gradients) .

Q. How can computational chemistry methods be applied to predict the reactivity and interaction mechanisms of this compound?

  • Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the quinoline ring .
  • Molecular docking : Simulate binding interactions with bacterial DNA gyrase or topoisomerase IV to rationalize antimicrobial activity .
  • Degradation modeling : Use QSPR models to predict stability under varying pH and temperature conditions .

Q. What methodologies are effective for studying the stability and degradation pathways of this compound under varying experimental conditions?

  • Forced degradation studies : Expose the compound to oxidative (H2 _2O2 _2), acidic (HCl), and basic (NaOH) conditions. Monitor degradation products via LC-MS .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze using HPLC to assess shelf life .
  • Mechanistic analysis : Identify hydrolysis intermediates (e.g., decarboxylated derivatives) using isotopic labeling (13C^{13}C-carboxylic acid) .

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